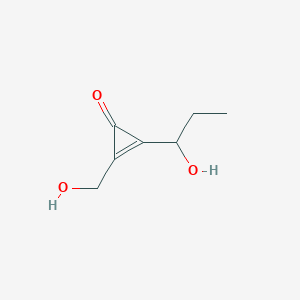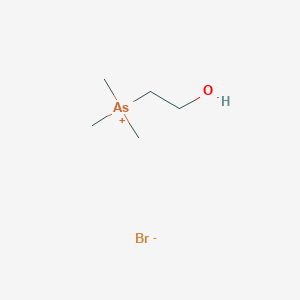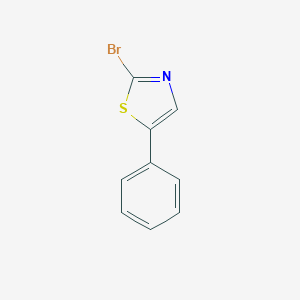
2-Bromo-5-phenylthiazole
Übersicht
Beschreibung
2-Bromo-5-phenylthiazole is a compound that belongs to the thiazole family, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The presence of the bromine atom at the second position and a phenyl group at the fifth position on the thiazole ring is characteristic of this compound. Thiazoles are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of ammonium salts of isothiazolethiones with various reagents. For instance, the reaction with p-bromophenacyl bromide can yield 5-(p-bromophenacylthio)-isothiazoles . Although not directly synthesizing 2-Bromo-5-phenylthiazole, this method provides insight into the synthetic routes that could be adapted for its production. Additionally, the reaction of thioureas with phenacyl bromides has been shown to yield trisubstituted thiazoles, which suggests a potential synthetic pathway for 2-Bromo-5-phenylthiazole by choosing appropriate starting materials .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques and computational studies. For example, the structure of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was investigated using FT-IR, NMR, and computational methods . Similarly, the structure of 2-bromo-5-nitrothiazole was studied using FTIR, FT-Raman, and quantum chemical calculations . These studies provide a framework for understanding the molecular structure of 2-Bromo-5-phenylthiazole, which can be analyzed using similar techniques.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the ring. The reactivity of such compounds can be influenced by substituents on the thiazole ring, as seen in the study of the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides leading to new thiazole synthesis . The chemical reactivity can also be predicted using Conceptual Density Functional Theory (CDFT), which provides insights into global reactivity descriptors and local nucleophilic/electrophilic sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized by their vibrational frequencies, molecular geometry, thermodynamic properties, and non-linear optical properties. For example, the vibrational assignment and analysis of 2-bromo-5-nitrothiazole were carried out using experimental and theoretical data, providing information on the compound's stability and reactivity . The first hyperpolarizability of a compound is indicative of its suitability for non-linear optical (NLO) studies, which is an important physical property . These analyses are relevant for understanding the properties of 2-Bromo-5-phenylthiazole.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-phenylthiazole is a chemical compound with the CAS Number: 133311-51-0 . It’s often used in scientific research, particularly in the field of chemistry .
Thiazoles, the group of heterocycles that 2-Bromo-5-phenylthiazole belongs to, have gained considerable attention due to their broad applications in different fields . These include:
- Agrochemicals : Thiazoles are used in the development of various agrochemicals .
- Industrial Applications : Thiazoles are used in various industrial applications .
- Photographic Sensitizers : Thiazoles are used as sensitizers in the field of photography .
Certainly, thiazoles, the group of heterocycles that 2-Bromo-5-phenylthiazole belongs to, have been found to have diverse biological activities . Here are some additional applications:
- Antioxidant : Thiazole derivatives have been found to act as antioxidants .
- Analgesic : They have been used in the development of analgesic drugs .
- Anti-inflammatory : Thiazole compounds have shown anti-inflammatory properties .
- Antimicrobial : Compounds such as sulfathiazole, which contain a thiazole ring, have antimicrobial properties .
- Antifungal : Thiazole derivatives like Abafungin have antifungal properties .
- Antiviral : Some thiazole compounds have been used in the development of antiviral drugs .
Certainly, thiazoles, the group of heterocycles that 2-Bromo-5-phenylthiazole belongs to, have been found to have diverse biological activities . Here are some additional applications:
-
Antimicrobial : Thiazole derivatives have been found to act as antimicrobial agents . For example, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized . These compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria .
-
Antifungal : Some of the synthesized compounds exhibited excellent antifungal inhibition .
-
Antitumor or Cytotoxic : Thiazole derivatives have been used in the development of antitumor or cytotoxic drug molecules .
-
Anticonvulsant : Thiazole compounds have shown anticonvulsant properties .
-
Neuroprotective : They have been used in the development of neuroprotective drugs .
-
Diuretic : Thiazole derivatives have been found to act as diuretics .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “2-Bromo-5-phenylthiazole” are not mentioned in the retrieved papers, thiazoles are a versatile heterocycle present in several drugs used in cancer therapy . This suggests that “2-Bromo-5-phenylthiazole” and its derivatives could be further explored for their potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-bromo-5-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKZVBNEAECJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444076 | |
| Record name | 2-Bromo-5-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-phenylthiazole | |
CAS RN |
133311-51-0 | |
| Record name | 2-Bromo-5-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-phenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
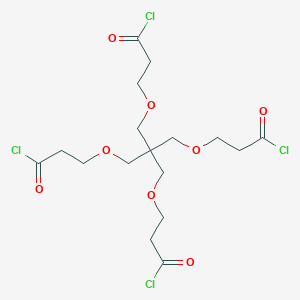
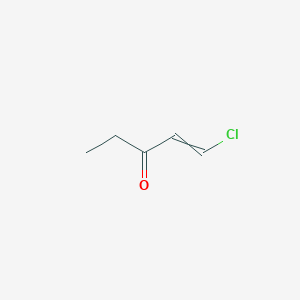
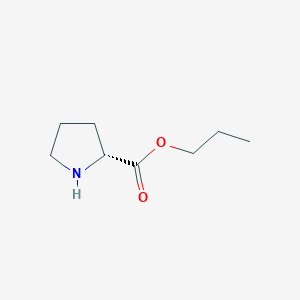
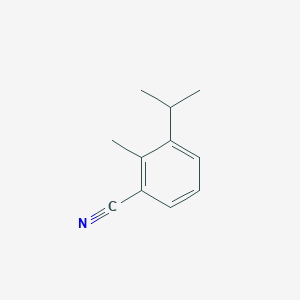
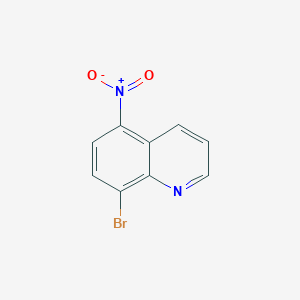

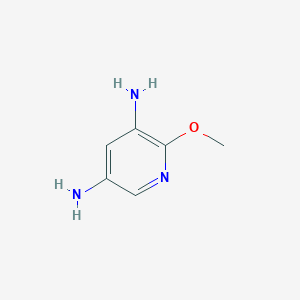
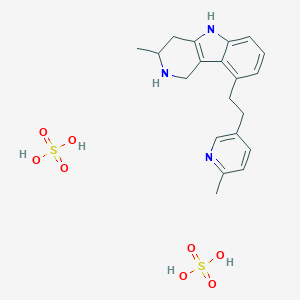
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
